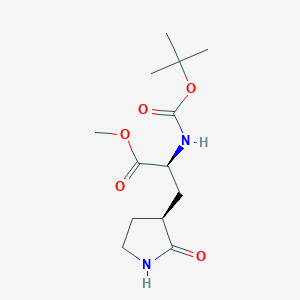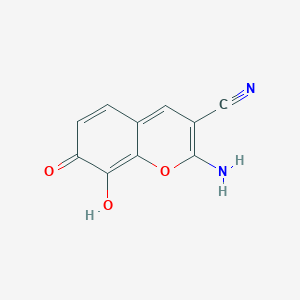
7,8-Dihydroxy-2-imino-2H-chromene-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8-Dihydroxy-2-imino-2H-chromene-3-carbonitrile, also known as C21H13N3O3, is a chemical compound that has gained significant attention in scientific research. It is a derivative of chromene and has been studied for its potential therapeutic applications. In
Mécanisme D'action
The mechanism of action of 7,8-Dihydroxy-2-imino-2H-chromene-3-carbonitrile involves its interaction with various cellular targets. It has been reported to inhibit the activity of enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response. It has also been reported to induce apoptosis by activating the caspase cascade.
Effets Biochimiques Et Physiologiques
Studies have shown that 7,8-Dihydroxy-2-imino-2H-chromene-3-carbonitrile can modulate various biochemical and physiological processes in the body. It has been reported to reduce the production of pro-inflammatory cytokines and increase the levels of antioxidant enzymes. It has also been reported to reduce the levels of lipid peroxidation and improve liver function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 7,8-Dihydroxy-2-imino-2H-chromene-3-carbonitrile in lab experiments is its low toxicity and high selectivity towards cellular targets. It can be easily synthesized in the lab and purified through column chromatography. However, one of the limitations of using this compound is its low solubility in water, which can limit its applicability in certain experiments.
Orientations Futures
There are several future directions for the research on 7,8-Dihydroxy-2-imino-2H-chromene-3-carbonitrile. One of the areas of interest is its potential use as a therapeutic agent for various diseases such as cancer and inflammation. Further studies are needed to explore its mechanism of action and optimize its pharmacokinetic properties. Another area of interest is the development of novel derivatives of this compound with improved efficacy and selectivity. Overall, the research on 7,8-Dihydroxy-2-imino-2H-chromene-3-carbonitrile holds great promise for the development of new therapeutic agents for various diseases.
Conclusion:
In conclusion, 7,8-Dihydroxy-2-imino-2H-chromene-3-carbonitrile is a chemical compound that has gained significant attention in scientific research. It has been studied for its potential therapeutic applications in various fields of medicine. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed. The research on this compound holds great promise for the development of new therapeutic agents for various diseases.
Méthodes De Synthèse
The synthesis of 7,8-Dihydroxy-2-imino-2H-chromene-3-carbonitrile involves the reaction of 2-hydroxybenzaldehyde and malononitrile in the presence of ammonium acetate and acetic acid. The reaction mixture is then heated under reflux for several hours, followed by purification through column chromatography. This method has been reported to yield the compound in good yield and purity.
Applications De Recherche Scientifique
7,8-Dihydroxy-2-imino-2H-chromene-3-carbonitrile has been studied for its potential therapeutic applications in various fields of medicine. It has been reported to exhibit anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. It has also been reported to have a protective effect on the liver and reduce oxidative stress.
Propriétés
Numéro CAS |
152123-14-3 |
|---|---|
Nom du produit |
7,8-Dihydroxy-2-imino-2H-chromene-3-carbonitrile |
Formule moléculaire |
C10H6N2O3 |
Poids moléculaire |
202.17 g/mol |
Nom IUPAC |
7,8-dihydroxy-2-iminochromene-3-carbonitrile |
InChI |
InChI=1S/C10H6N2O3/c11-4-6-3-5-1-2-7(13)8(14)9(5)15-10(6)12/h1-3,12-14H |
Clé InChI |
AGZPRTNKMPZLJF-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC(=O)C(=C2C1=CC(=C(O2)N)C#N)O |
SMILES |
C1=CC(=C(C2=C1C=C(C(=N)O2)C#N)O)O |
SMILES canonique |
C1=CC(=O)C(=C2C1=CC(=C(O2)N)C#N)O |
Synonymes |
2H-1-Benzopyran-3-carbonitrile, 7,8-dihydroxy-2-imino- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



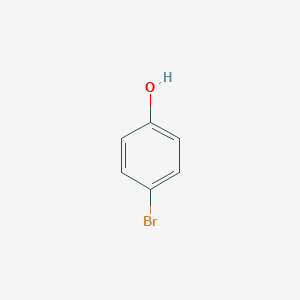
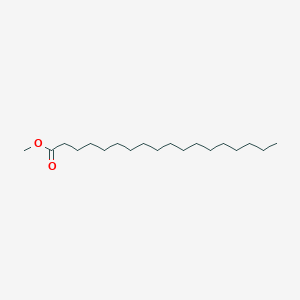
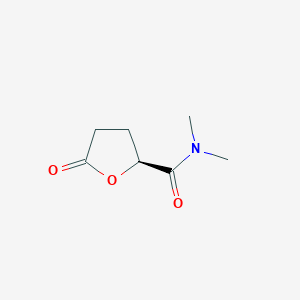
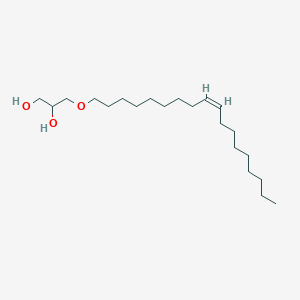
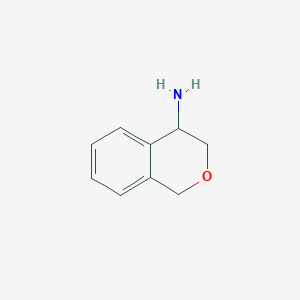
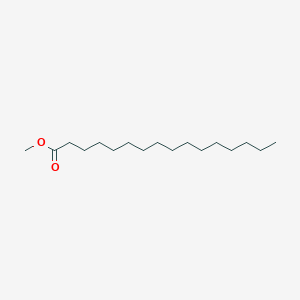
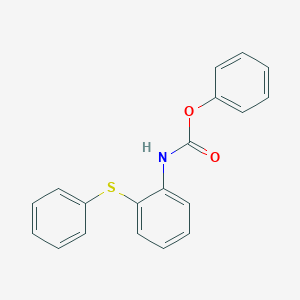
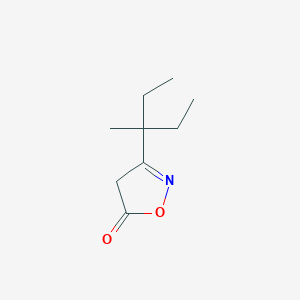
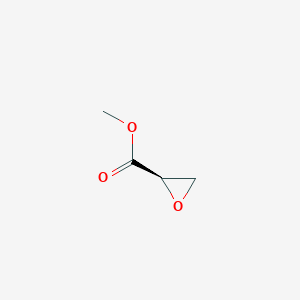
![(1S,2S,3R,4Z,6Z,10S,12Z,14Z)-10-[(5S,6R,7R,8S,9S)-5,7-Dihydroxy-9-methoxy-6,8-dimethyldecan-2-YL]-2,17-dihydroxy-3,5,7-trimethyl-9,19-dioxabicyclo[16.1.0]nonadeca-4,6,12,14-tetraen-8-one](/img/structure/B116612.png)
![(2E,4S)-4-Amino-5-[(3S)-2-oxo-3-pyrrolidinyl]-2-pentenoic Acid Ethyl Ester](/img/structure/B116613.png)
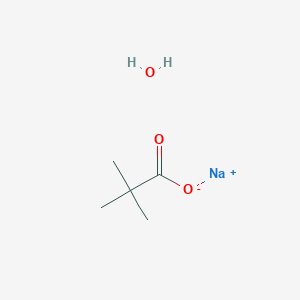
![N-[(1S)-1-(Hydroxymethyl)-2-[(3S)-2-oxo-3-pyrrolidinyl]ethyl]-carbamic Acid tert-Butyl Ester](/img/structure/B116617.png)
